molecular formula C16H16FN3O2S B2806413 4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-08-2

4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2806413
CAS No.: 868979-08-2
M. Wt: 333.38
InChI Key: CSOHZPFKHYROHW-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” belongs to the class of organic compounds known as imidazo[1,2-a]pyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by an imidazole ring fused to a pyridine ring . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Biotransformation and Metabolic Pathways

Research into the metabolism of closely related sulfonamide compounds has revealed significant insights. For example, a study on the biotransformation of a novel potent 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties, using both in vitro and in silico approaches, demonstrated the compound's high clearance and provided a detailed metabolic pathway analysis (Słoczyńska et al., 2018). This research highlights the importance of understanding the metabolic transformations of sulfonamide-based compounds, which can be crucial for drug development and safety assessments.

Electrostatic Activation for Synthetic Applications

Sulfonamide compounds have also been studied for their reactivity in synthetic chemistry. Research on the electrostatic activation of SNAr reactivity by sulfonylonio substituents has shown that these compounds can undergo reactions under mild conditions, opening new pathways to pharmaceutically interesting substances (Weiss & Pühlhofer, 2001). This demonstrates the potential of sulfonamides in facilitating the synthesis of complex molecules with broad applications in medicinal chemistry.

Imaging and Radiolabeling Applications

Sulfonamide derivatives have found applications in imaging studies, particularly in the development of radiolabeled compounds for positron emission tomography (PET). A study on the synthesis and biological evaluation of fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors highlighted the compounds' affinity and selectivity, marking their utility in neurodegenerative disorder research (Fookes et al., 2008). Such compounds provide valuable tools for understanding the role of peripheral benzodiazepine receptors in diseases.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of sulfonamide compounds have been widely explored. For instance, novel synthesized compounds with benzenesulfonamide moieties have shown significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Elangovan et al., 2021). These findings contribute to the ongoing search for effective treatments against resistant microbial strains.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines is diverse due to their wide range of bioactivity. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Additionally, due to their wide range of bioactivity, further exploration of their potential uses in medicinal chemistry is warranted .

Properties

IUPAC Name

4-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c1-12-3-2-10-20-11-14(19-16(12)20)8-9-18-23(21,22)15-6-4-13(17)5-7-15/h2-7,10-11,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOHZPFKHYROHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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